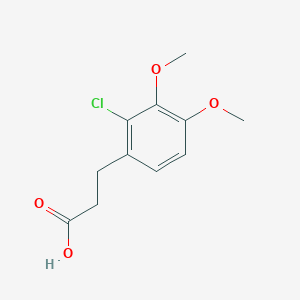
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid
Descripción general
Descripción
3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid (CDPA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid that is soluble in water and most organic solvents. CDPA is used in a variety of scientific research applications including biochemical and physiological studies, drug development, and organic synthesis.
Aplicaciones Científicas De Investigación
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and pharmaceuticals, as well as in the study of biochemical and physiological processes. 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has also been used to study the properties of enzymes and to develop drugs for the treatment of various diseases and disorders.
Mecanismo De Acción
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been linked to a variety of physiological effects, including anti-inflammatory and analgesic activity. Additionally, 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been linked to cognitive and memory enhancement.
Biochemical and Physiological Effects
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has anti-inflammatory and analgesic activity, which has been linked to its inhibitory effects on the enzymes COX-2 and 5-LOX. Additionally, 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has been shown to possess cognitive and memory enhancing properties, which are thought to be due to its inhibition of the enzyme acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid is a relatively easy compound to synthesize and has a wide range of applications in scientific research. Its inhibitory effects on several enzymes make it a useful tool for studying biochemical and physiological processes. However, the use of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid in lab experiments is limited by its toxicity, which can be dangerous if not handled properly.
Direcciones Futuras
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid has a wide range of potential applications in scientific research and drug development. Future research could focus on the development of new drugs based on 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid’s inhibitory effects on enzymes such as COX-2 and 5-LOX. Additionally, further studies could be conducted to explore the potential of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid as a cognitive and memory enhancer. Finally, research could be conducted to develop safer and more effective methods for synthesizing 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid.
Propiedades
IUPAC Name |
3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3,5H,4,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKSDKXZUPXVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)

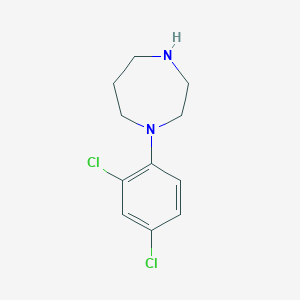
![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)
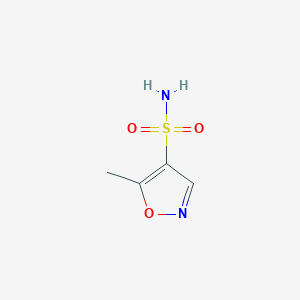
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
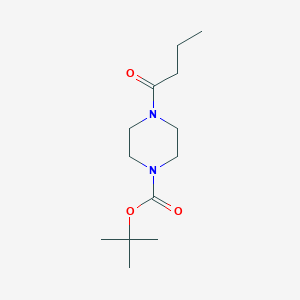
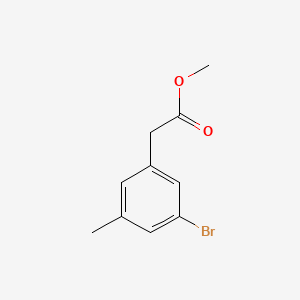
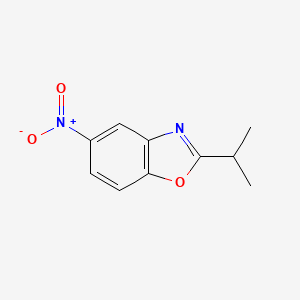
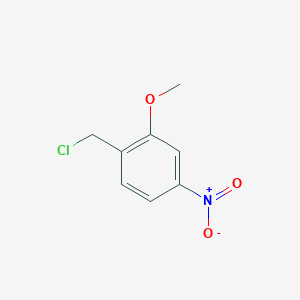
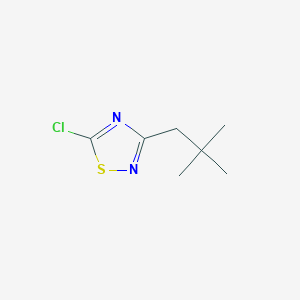
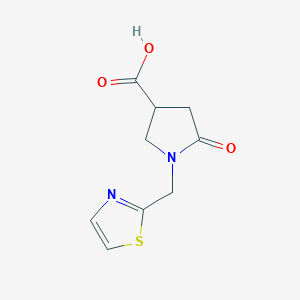
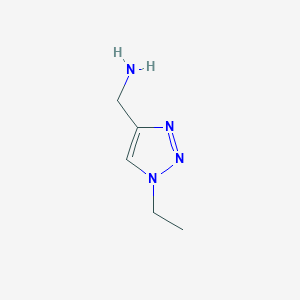
![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)